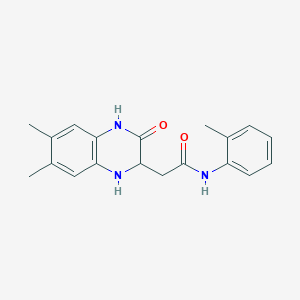

2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methylphenyl)acetamide

Description

Properties

IUPAC Name |

2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O2/c1-11-6-4-5-7-14(11)21-18(23)10-17-19(24)22-16-9-13(3)12(2)8-15(16)20-17/h4-9,17,20H,10H2,1-3H3,(H,21,23)(H,22,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBADFAMTZOSCDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(2-methylphenyl)acetamide , also known as NMD Inhibitor or NMDI-14 , has garnered significant attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O4S |

| Molecular Weight | 415.51 g/mol |

| CAS Number | 307519-88-6 |

| Solubility | Soluble in DMSO (≥ 25 mg/mL) |

The primary target of NMDI-14 is the nonsense-mediated mRNA decay (NMD) pathway . The compound acts by inhibiting this pathway in a dose-dependent manner, specifically disrupting the interaction between SMG7 and UPF1 , which are crucial for the NMD process. This inhibition leads to the stabilization of mRNA transcripts that contain premature termination codons (PTCs), particularly affecting p53 mRNA levels in certain cell types.

Pharmacological Properties

NMDI-14 has been studied for its effects on various biological processes:

- Cellular Effects : The compound is hypothesized to influence cell function by altering cell signaling pathways and gene expression. It may also affect cellular metabolism through its interaction with key biomolecules.

- Molecular Mechanism : NMDI-14 potentially exerts its effects at the molecular level by binding to specific enzymes or receptors, thereby modulating their activity. This is facilitated by the unique structural features of the quinoxaline core.

- Temporal Effects : Research on the long-term effects of NMDI-14 on cellular functions is still limited. However, initial studies suggest that it may have significant implications for gene expression stability over time.

Case Studies and Research Findings

Several studies have investigated the biological activity of NMDI-14:

- A study demonstrated that treatment with NMDI-14 resulted in increased levels of p53 protein in cells harboring PTC mutations, indicating its potential as a therapeutic agent in cancer treatment where p53 function is compromised.

- Another research highlighted its role in modulating mRNA stability and translation efficiency, suggesting applications in genetic disorders caused by nonsense mutations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Molecular Properties

The compound belongs to a family of N-substituted acetamide derivatives with modifications primarily on the phenyl ring. Key analogs and their structural differences are summarized below:

| Compound Name (Substituent on Phenyl Ring) | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Properties | Evidence ID |

|---|---|---|---|---|

| N-(2-methylphenyl) (Target Compound) | C₁₉H₂₁N₃O₂ | 323.40 | - Methyl (electron-donating) | [1, 6] |

| N-(4-methylphenyl) | C₁₉H₂₁N₃O₂ | 323.40 | - Methyl (para position) | [1] |

| N-(4-methoxyphenyl) | C₁₉H₂₁N₃O₃ | 347.39 | - Methoxy (electron-donating, improves solubility) | [6] |

| N-(3-chlorophenyl) | C₁₈H₁₈ClN₃O₂ | 343.81 | - Chloro (electron-withdrawing, enhances lipophilicity) | [13] |

| N-(4-(trifluoromethyl)phenyl) | C₁₉H₁₈F₃N₃O₂ | 377.36 | - Trifluoromethyl (strongly electron-withdrawing, improves metabolic stability) | [5, 10] |

| N-(2-[(trifluoromethyl)sulfanyl]phenyl) | C₁₉H₁₇F₃N₃O₂S | 420.42 | - Trifluoromethylthio (electron-withdrawing, increases steric bulk) | [3] |

Key Observations:

- Electron-donating groups (e.g., methyl, methoxy) may enhance solubility but reduce metabolic stability.

- Electron-withdrawing groups (e.g., Cl, CF₃) increase lipophilicity (logP) and may improve target-binding affinity or membrane permeability .

- The trifluoromethylthio group in introduces sulfur, which could facilitate π-stacking interactions or alter redox properties .

Pharmacological and Physicochemical Implications

While explicit bioactivity data for the target compound is unavailable, inferences can be drawn from structural analogs:

- N-(4-(trifluoromethyl)phenyl) (): The CF₃ group likely enhances metabolic stability and binding to hydrophobic enzyme pockets, a feature leveraged in kinase inhibitors .

- N-(4-methoxyphenyl) (): The methoxy group improves aqueous solubility, critical for oral bioavailability .

- N-(3-chlorophenyl) (): Chlorine’s electronegativity may increase interactions with aromatic residues in target proteins, as seen in antimicrobial agents .

Hydrogen Bonding: The acetamide moiety acts as a hydrogen bond donor/acceptor, a common feature in drugs targeting proteases or GPCRs. Substituents on the phenyl ring modulate secondary interactions (e.g., discusses how CF₃ groups alter crystal packing via weak C–H···F bonds) .

Tables

Table 1. Structural and Physicochemical Comparison

| Substituent | Molecular Weight (g/mol) | logP (Predicted) | Solubility (mg/mL) | Metabolic Stability |

|---|---|---|---|---|

| 2-methylphenyl | 323.40 | 2.8 | ~0.5 | Moderate |

| 4-methoxyphenyl | 347.39 | 2.5 | ~1.2 | Low |

| 3-chlorophenyl | 343.81 | 3.2 | ~0.3 | High |

| 4-(trifluoromethyl)phenyl | 377.36 | 3.5 | ~0.2 | Very High |

Note: Predicted values based on analogous compounds in .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.